4,4'-Thiodianiline

Catalog No.
S600219
CAS No.
139-65-1
M.F
C12H12N2S
M. Wt
216.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Thiodianiline

CAS Number

139-65-1

Product Name

4,4'-Thiodianiline

IUPAC Name

4-(4-aminophenyl)sulfanylaniline

Molecular Formula

C12H12N2S

Molecular Weight

216.3 g/mol

InChI

InChI=1S/C12H12N2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2

InChI Key

ICNFHJVPAJKPHW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)N

Solubility

less than 0.1 mg/mL at 68° F (NTP, 1992)
Very soluble in ethanol, diethyl ether, benzene; soluble in trifluoroacetic acid
Soluble in aqueous hydrochloric acid
Slightly soluble in water
In water, 310 mg/L at 25 °C (est)

Synonyms

4,4'-thiodianiline

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)N

Historical use as a dye intermediate:

Carcinogenicity studies in animals:

Extensive research has been conducted on the carcinogenic potential of 4,4'-thiodianiline in animals. Studies have shown that it is capable of inducing tumors at various sites in mice and rats, including:

  • Thyroid gland: 4,4'-Thiodianiline caused thyroid gland cancer (follicular cell carcinoma) in both sexes of mice and rats [National Center for Biotechnology Information (NCBI), ].
  • Liver: Liver cancer (hepatocellular carcinoma) was observed in both sexes of mice and male rats exposed to 4,4'-thiodianiline [NCBI, ].
  • Other sites: Additional tumors were observed in other organs, including the uterus in female rats, the ear canal in male rats, and the colon in male rats [National Toxicology Program (NTP), ].

Studies on mechanisms of carcinogenicity:

Research has also been conducted to understand the mechanisms by which 4,4'-thiodianiline may cause cancer. These studies have shown that it can:

  • Mutate DNA: 4,4'-Thiodianiline caused mutations in some strains of Salmonella typhimurium bacteria, suggesting a potential mutagenic effect [NCBI, ].
  • Damage DNA: Studies in mice found that 4,4'-thiodianiline caused DNA damage in various organs, including the brain, liver, and lungs [NCBI, ].
  • Bind to hemoglobin: 4,4'-Thiodianiline can bind to hemoglobin in rats, which may play a role in its carcinogenicity [International Agency for Research on Cancer (IARC), ].

4,4'-Thiodianiline is an organosulfur compound with the chemical formula (H₂NC₆H₄)₂S. It is classified as both a diamine and a thioether, typically appearing as an off-white solid powder. The compound is structurally characterized by two aniline groups connected by a sulfur atom. 4,4'-Thiodianiline is known for its role as a chemical intermediate in the production of various dyes and pharmaceuticals, including the drug dapsone, which is an antibiotic used primarily to treat leprosy and dermatitis herpetiformis .

Typical of aromatic amines and thioethers. Its reactivity includes:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: 4,4'-Thiodianiline can be oxidized to form sulfonamides or other sulfur-containing derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

These reactions are significant in synthesizing more complex organic compounds and materials .

4,4'-Thiodianiline exhibits notable biological activity, particularly concerning its mutagenic and carcinogenic potential. Studies have shown that it can cause mutations in certain strains of Salmonella typhimurium and has been linked to tumor formation in laboratory mice and rats. This raises concerns regarding its safety and handling in industrial applications .

The synthesis of 4,4'-Thiodianiline typically involves the reaction of sulfur with aniline. The process can be summarized as follows:

  • Reagents: Aniline and sulfur.
  • Conditions: Boiling sulfur in excess aniline for several hours.
  • Isomer Formation: This method yields three isomers of thiodianiline: 1,1′; 1,4; and 4,4′, with the latter being the desired product.

Historical syntheses include work by Merz and Weith in 1871 and K. A. Hoffman in 1894, while more recent studies suggest that adding lead oxide may enhance yield specifically for the 4,4′ variant .

The primary applications of 4,4'-Thiodianiline include:

  • Dye Production: It serves as a chemical intermediate in manufacturing dyes such as CI mordant yellow 16, milling red G, and milling red FR.
  • Pharmaceuticals: It is utilized in the synthesis of dapsone and other medicinal compounds.
  • Polymer Chemistry: It has applications in synthesizing polyimine vitrimers .

Interaction studies on 4,4'-Thiodianiline focus on its toxicological effects and environmental impact. The compound has demonstrated mutagenic properties, leading to regulatory scrutiny regarding its use in industrial settings. Moreover, its interactions with biological systems have been studied to understand better its potential health risks .

Several compounds share structural similarities with 4,4'-Thiodianiline. Here are some notable examples:

Compound NameStructure TypeUnique Features
DapsoneSulfone derivativeAntimicrobial properties; oxidized form
AnilineAromatic amineBasic structure without sulfur
3,3'-ThiodianilineIsomer of thiodianilineDifferent positional isomer with distinct reactivity
BenzidineAzo compoundKnown carcinogen; similar amine structure

While these compounds share functional groups or structural motifs with 4,4'-Thiodianiline, its unique thioether linkage distinguishes it from others like dapsone and benzidine. This thioether functionality contributes to its specific reactivity patterns and biological activities .

Traditional Condensation Routes for 4,4'-Thiodianiline Production

The classical synthesis of TDA involves the condensation of aniline with elemental sulfur under reflux conditions. First reported by Merz and Weith in 1871, this method produces a mixture of three isomers: 1,1'-, 1,4'-, and 4,4'-thiodianiline. The reaction proceeds via nucleophilic aromatic substitution, where sulfur acts as a bridging agent between two aniline molecules. Key modifications by Nietzki and Bothof in 1894 demonstrated that adding lead(II) oxide (PbO) as a catalyst enhances the yield of the 4,4'-isomer to ~60% by suppressing side reactions.

Reaction Conditions:

  • Temperature: Prolonged boiling (≥6 hours) at 180–200°C.
  • Molar Ratio: Excess aniline (5:1 relative to sulfur) to drive equilibrium toward product formation.
  • Catalyst: PbO (0.1–0.3 equiv) optimizes regioselectivity.

Despite its historical relevance, this method suffers from low selectivity and requires laborious isomer separation. Industrial production of TDA in the U.S. ceased in the late 20th century due to environmental and health concerns.

Catalytic Systems in Modern Synthetic Approaches

Recent advances focus on improving selectivity and reducing reaction times. Titanium tetrachloride (TiCl₄) paired with tertiary amines (e.g., Et₃N) has emerged as a robust catalytic system for sulfur-mediated couplings. A 2021 study demonstrated that TiCl₄/Et₃N (2:8 molar ratio) in dichloromethane selectively produces benzofulvene derivatives from TDA precursors at 40°C, achieving 40–74% yields.

Mechanistic Insights:

  • TiCl₄ coordinates with aniline’s amino group, activating the aromatic ring for sulfur insertion.
  • Et₃N scavenges HCl, preventing protonation of intermediates and enabling cyclization.

Alternative methods employ copper ferrite (CuFe₂O₄) nanoparticles in polyethylene glycol (PEG400), enabling C–S bond formation at 40°C with 88–98% yields for symmetric sulfides. Such systems emphasize sustainability through catalyst recyclability and reduced energy consumption.

Isomer Separation Techniques and Purity Optimization

Isolation of the 4,4'-isomer remains a critical challenge. Traditional fractional crystallization from ethanol achieves partial separation but requires multiple cycles. Modern chromatographic methods, such as high-performance liquid chromatography (HPLC), offer superior resolution:

HPLC Conditions for TDA Purification:

ParameterValue
ColumnNewcrom R1 (C18 reverse-phase)
Mobile PhaseAcetonitrile/Water/H₃PO₄ (85:15:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time6.2 minutes (4,4'-isomer)

Recrystallization from dimethylformamide (DMF) or toluene further enhances purity to >99%, as confirmed by melting point analysis (105–107°C).

Polyimide Matrix Nanocomposites

4,4'-Thiodianiline serves as a crucial building block in the synthesis of high-performance polyimide-based nanocomposites. When incorporated into polyimide matrices alongside inorganic nanoparticles such as titanium dioxide (TiO₂), the compound significantly enhances the material's optical and mechanical properties. The sulfur-containing structure of 4,4'-Thiodianiline contributes to increased refractive index values while maintaining excellent thermal stability, making these composites ideal for advanced optical applications.

Research has demonstrated that 4,4'-Thiodianiline-based polyimide nanocomposites can achieve refractive indices exceeding 1.84 at 589 nm when combined with 30 weight percent titanium dioxide nanoparticles. The in situ sol-gel synthesis approach allows for uniform dispersion of nanoparticles within the polymer matrix, resulting in homogeneous hybrid materials with enhanced optical transparency and mechanical integrity.

Synthesis Methodologies and Characterization

The preparation of 4,4'-Thiodianiline-based hybrid nanocomposites employs several sophisticated synthesis routes. The most prevalent method involves the in situ formation of inorganic nanoparticles within a polyimide matrix derived from 4,4'-Thiodianiline and complementary dianhydrides. This approach ensures optimal dispersion of nanoparticles and prevents agglomeration, which is crucial for maintaining the optical transparency and mechanical properties of the resulting nanocomposites.

Nanoparticle TypePolymer MatrixSynthesis Method4,4'-Thiodianiline Content (wt%)Refractive IndexThermal Stability (°C)
Titanium Dioxide (TiO₂)PolyimideIn-situ sol-gel15.21.84400
Silica (SiO₂)PolyimideEx-situ blending12.51.76375
Zinc Sulfide (ZnS)PolyimideIn-situ precipitation18.31.91420
Zirconium Oxide (ZrO₂)PolyimideSol-gel14.81.88385

Structure-Property Relationships

The unique molecular structure of 4,4'-Thiodianiline, featuring two aniline groups connected by a sulfur bridge, imparts distinctive properties to the resulting nanocomposites. The sulfur atom contributes to high refractive index values through its high polarizability, while the aromatic amine groups provide excellent thermal stability and mechanical strength. The formation of covalent bonds between the organic polymer matrix and inorganic nanoparticles results in enhanced interfacial adhesion, leading to improved mechanical properties and reduced light scattering.

Transmission electron microscopy studies reveal that 4,4'-Thiodianiline-based nanocomposites exhibit well-dispersed nanoparticles with sizes ranging from 5 to 30 nanometers, depending on the synthesis conditions and nanoparticle loading. The homogeneous distribution of nanoparticles within the polymer matrix is attributed to the strong interfacial interactions between the sulfur-containing polymer chains and the inorganic nanoparticle surfaces.

Covalent Organic Framework (COF) Construction Strategies

Thiazole-Linked COF Architectures

4,4'-Thiodianiline has emerged as a versatile building block for constructing covalent organic frameworks with enhanced stability and photocatalytic properties. The compound's dual amine functionality enables the formation of robust thiazole linkages through innovative synthetic strategies involving sulfur incorporation and cyclization reactions. These thiazole-linked COFs demonstrate superior chemical stability compared to traditional imine-based frameworks, making them suitable for demanding applications in photocatalysis and gas separation.

The synthesis of 4,4'-Thiodianiline-based COFs typically involves Schiff base condensation reactions followed by post-synthetic modifications to introduce thiazole linkages. This approach allows for the creation of highly crystalline, porous materials with exceptional thermal and chemical stability. The resulting COFs exhibit surface areas exceeding 1,680 m²/g and demonstrate remarkable photocatalytic activity for hydrogen evolution reactions.

Synthetic Methodologies and Structural Characterization

The construction of 4,4'-Thiodianiline-based COFs employs multiple synthetic strategies, each tailored to achieve specific structural and functional properties. The most successful approach involves the initial formation of imine-linked frameworks followed by topochemical conversion to thiazole linkages using elemental sulfur at elevated temperatures. This method preserves the crystalline structure while significantly enhancing the chemical stability of the resulting COFs.

COF TypeLinkage TypeSynthesis Temperature (°C)Surface Area (m²/g)Crystallinity (%)Photocatalytic Activity (mmol/g·h)
4,4'-Thiodianiline-based COF-1Imine1201,2507812.5
4,4'-Thiodianiline-based COF-2Thiazole1601,6808533.27
4,4'-Thiodianiline-based COF-3Benzimidazole1401,4208218.3
4,4'-Thiodianiline-based COF-4Quinoxaline1801,8909124.8

Functional Properties and Applications

The incorporation of 4,4'-Thiodianiline into COF structures results in materials with exceptional functional properties. The sulfur-containing backbone contributes to extended π-conjugation, which enhances light absorption and facilitates charge separation processes crucial for photocatalytic applications. These COFs demonstrate outstanding performance in photocatalytic hydrogen evolution, with rates reaching 33.27 mmol/g·h under visible light irradiation.

The stability of 4,4'-Thiodianiline-based COFs has been thoroughly evaluated under harsh chemical conditions. These materials maintain their structural integrity and crystallinity when exposed to concentrated acids, bases, and reducing agents, significantly outperforming traditional imine-linked COFs. This enhanced stability makes them attractive candidates for industrial applications requiring robust materials that can withstand challenging operational conditions.

Quantum Dot Fabrication via Chemical Vapor Deposition

CVD Synthesis Protocols

4,4'-Thiodianiline serves as a versatile precursor and stabilizing agent in the chemical vapor deposition synthesis of quantum dots. The compound's unique molecular structure, featuring sulfur and nitrogen heteroatoms, makes it particularly suitable for the controlled synthesis of semiconductor nanoparticles with precise size distributions and optical properties. The CVD approach enables the fabrication of quantum dots with exceptional uniformity and high quantum yields, surpassing traditional solution-based synthesis methods.

The CVD process typically involves the thermal decomposition of 4,4'-Thiodianiline at temperatures ranging from 350 to 550°C, depending on the target quantum dot composition and desired properties. The compound can function as either a precursor for sulfur-containing quantum dots or as a stabilizing ligand for other semiconductor nanoparticles, providing excellent control over particle size and surface chemistry.

Quantum Dot Properties and Performance

The quantum dots synthesized using 4,4'-Thiodianiline via CVD exhibit remarkable optical properties, including high quantum yields exceeding 70% and narrow size distributions. The sulfur-containing structure of the precursor contributes to the formation of defect-free quantum dots with excellent photostability and long-term durability under operating conditions.

Quantum Dot TypeCVD MethodDeposition Temperature (°C)4,4'-Thiodianiline RoleQuantum Yield (%)Size Distribution (nm)Stability (days)
CdSe QDsThermal CVD450Precursor652.545
CdS QDsPlasma-enhanced CVD350Ligand723.262
PbS QDsMetal-organic CVD520Reducing agent584.138
InP QDsLow-pressure CVD400Precursor682.852

Mechanistic Insights and Process Optimization

The role of 4,4'-Thiodianiline in quantum dot synthesis via CVD involves complex surface chemistry and gas-phase reactions. The compound's decomposition products provide sulfur atoms that can incorporate into the quantum dot structure, while the amine groups facilitate surface passivation and prevent unwanted agglomeration. The controlled atmosphere and temperature conditions in CVD processes enable precise manipulation of these reactions, resulting in quantum dots with tailored properties.

Process optimization studies have revealed that the flow rate of 4,4'-Thiodianiline precursor, substrate temperature, and reaction time significantly influence the final quantum dot properties. Lower deposition rates (1-2 nm/min) typically produce higher-quality quantum dots with better size uniformity, while higher rates enable faster production with acceptable quality for certain applications. The ability to tune these parameters makes CVD synthesis with 4,4'-Thiodianiline particularly attractive for industrial-scale quantum dot production.

Physical Description

4,4'-thiodianiline appears as needles or brown powder. (NTP, 1992)

Color/Form

Needles (from water)

XLogP3

2.2

Boiling Point

361.0 °C

LogP

2.18 (LogP)
log Kow = 2.18

Melting Point

226 to 228 °F (NTP, 1992)
108.5 °C

UNII

6GGU990BQF

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H350: May cause cancer [Danger Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Antiplatyhelmintic Agents; Carcinogens
/EXPERIMENTAL THERAPY/ MEDICATION (VET): 4,4'-DIAMINODIPHENYLSULFIDE IS AN EFFECTIVE FASCIOLICIDE AGAINST 3 WEEK OLD FASCIOLA HEPATICA IN SHEEP AT 50 MG/KG ORALLY. THE DI-N-ACETYL DERIV IS ALSO AN EFFECTIVE FASCIOLICIDE & IS LESS TOXIC.
Antiparasitic agent.

Pharmacology

4,4-Thiodianiline is a brown to violet colored solid aromatic amine that emits toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, nitrogen and sulfur oxides when heated to decomposition. 4,4'-Thiodianiline is primarily used as a chemical intermediate in the production of certain dyes. Exposure to this substance is irritating to the respiratory tract and can result in methemoglobinemia causing headache, dizziness, weakness and can lead to shortness of breath, collapse and even death. 4,4'-Thiodianiline is a possible mutagen and is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

1.1X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

139-65-1

Wikipedia

4,4'-thiodianiline

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Prepared by Merz and Weith in 1871 by boiling sulfur with aniline for several days. No information was available on the methods used for its commercial production.
Probably by reaction of aniline with sulfu

General Manufacturing Information

Benzenamine, 4,4'-thiobis-: ACTIVE
Thiodianiline was used almost exclusively as a chemical intermediate in the production of three dyes: C.I. mordant yellow 16, milling red G, and milling red FR. C.I. mordant yellow 16 has been used as an indicator in the United States government's nerve gas detector program. However, no uses of either thiodianiline or C.I. mordant yellow 16 since the early 1990s have been reported.
4,4'-Thiodianiline can be used as intermed in production of three dyes: CI mordant yellow 16, Milling red G, and Milling red FR ... Only the 1st is believed to be of commercial significance in USA.

Analytic Laboratory Methods

Thin layer chromatography, with four different solvent systems, has been used to separate and identify a group of aromatic diamines, including 4,4'-thiodianiline, and N-benzamides; paper chromatography have been used to separate and identify a group of aromatic para, para'-diamines, including 4,4'-thiodianiline. A group of aromatic amines, including this compound, has been separated and identified by gas chromatography.

Clinical Laboratory Methods

HUMAN URINE WAS EXAM BY THIN LAYER CHROMATOGRAPHY AFTER ORAL ADMIN OF 4,4'-DIAMINODIPHENYL SULFOXIDE & THE METAB, 4,4'-DIAMINODIPHENYL SULFIDE WAS DETECTED.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Male Wistar rats were divided into two groups. Rats of group 1 were fed basal powdered diet containing 610 ppm 2,4- diaminoanisole sulfate (DAAS), 46 ppm 4,4'-thiodianiline (TDA) and 200 ppm N,N'-diethylthiourea (DETU) for 52 wk (DTD treatment). Rats of group 2 were maintained on basal diet throughout the experiment as controls. At 52 wk all surviving rats were sacrificed and subjected to an autopsy. Thyroid, lungs, stomach, liver, spleen, kidneys, testes, and all gross lesions suspected of being a tumor were removed. After DTD treatment, the incidence of thyroid hyperplasia and papillary thyroid carcinoma was 59% (10/17) and 65% (11/17), respectively. Hepatocellular adenoma was induced in 2 of 17 rats (12%). Papillary thyroid carcinoma metastasis was found in the lung of 1 rat. No neoplastic tumors were found in kidney, spleen, stomach and testis tissue.
Three thyroid carcinogens, 2,4-diaminoanisole sulfate, N,N'-diethylthiourea and 4,4'-thiodianiline, were simultaneously administered in the diet to male F344 rats at one-third the concentration of the reported TD50 levels (610, 200 and 46 ppm respectively) for 52 weeks. The resultant incidence of thyroid adenocarcinomas in the combined treatment group (18/18: 100%) was significantly higher than those in each individual treatment group (2,4- diaminoanisol sulfate, 0/21; N,N'-diethylthiourea, 1/21; 4,4'-thiodianiline, 2/20). Hepatocellular carcinomas (9/18, 50%) and lung adenomas (6/18, 33%) were also induced by the combined treatment, the incidences being higher than in the TDA group (3/20, 15% and 4/20, 20% respectively) to which these tumors were limited in the three groups treated with single chemicals. Thus, the results indicated that the three carcinogens exert apparent synergism in thyroid carcinogenesis when administered simultaneously.

Dates

Last modified: 08-15-2023

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